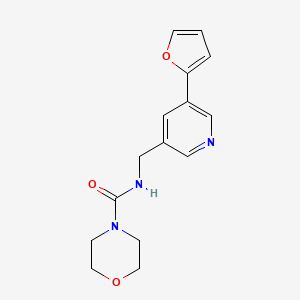

N-((5-(呋喃-2-基)吡啶-3-基)甲基)吗啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide, also known as FP1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a highly selective inhibitor of a specific protein kinase, making it an attractive candidate for the treatment of various diseases.

科学研究应用

Pharmacology

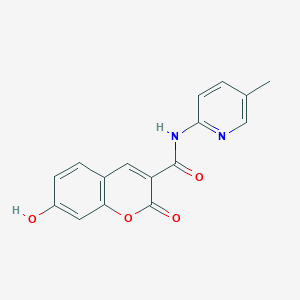

This compound exhibits a high coumarin 7-hydroxylase activity . This enzyme is involved in the metabolism of many drugs and environmental chemicals that it oxidizes. It is involved in the metabolism of drugs such as anti-cancer drugs cyclophosphamide and ifosphamide .

Metabolic Activation of Aflatoxin B1

The compound is competent in the metabolic activation of aflatoxin B1 . Aflatoxin B1 is a potent hepatotoxic and hepatocarcinogenic mycotoxin produced by the Aspergillus flavus group of fungi. It is also mutagenic, teratogenic, and causes immunosuppression in animals.

Drug Interactions

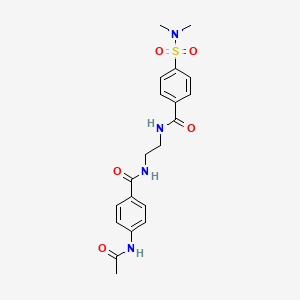

The compound can interact with other drugs . However, the specific interactions are not available and should not be interpreted without the help of a healthcare provider .

Chemical Research

The compound is used in chemical research . It is available for purchase from scientific research supply companies .

Biological Applications

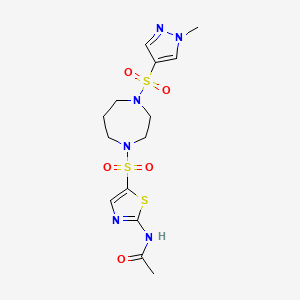

Pyrazoles, which are nitrogen-containing heterocycles, play an important role in medicinal chemistry due to their wide range of biological applications . These include anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

Organic Synthesis

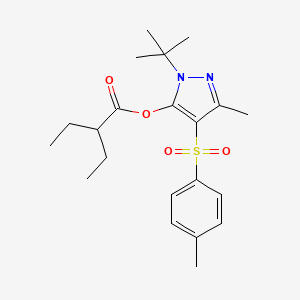

The compound can be used in organic synthesis . It is a useful reagent in the synthesis of various organic compounds .

作用机制

Target of Action

Similar compounds have been found to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

Similar compounds have been implicated in various biochemical processes, including the suzuki–miyaura coupling reactions , which can lead to the formation of biologically active compounds.

属性

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-15(18-3-6-20-7-4-18)17-10-12-8-13(11-16-9-12)14-2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMYRBLUXKRZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)

![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)